3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione
Overview
Description
3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione is a complex organic compound characterized by its unique spirocyclic structure, which includes a thiazolidine ring fused to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the cyclization of 4-chlorophenyl-substituted amino acids with thiazolidine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: The biological applications of 3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione include its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of inflammatory diseases and certain types of cancer.
Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in the synthesis of active ingredients for various products.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. For example, it may modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid:
4-Chlorocinnamic acid: Another chlorinated aromatic compound used in organic synthesis.
Indoline derivatives: Compounds with similar indoline cores, used in various biological and medicinal applications.
Uniqueness: 3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione stands out due to its spirocyclic structure, which provides unique chemical and biological properties compared to its simpler counterparts
Properties
IUPAC Name |
3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFMTQNLMVSAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384672 | |
Record name | SBB062314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-57-5 | |
Record name | SBB062314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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